molecular formula C9H12N2O3 B3016503 4-(Tert-butyl)-3-nitropyridin-2-ol CAS No. 33252-21-0

4-(Tert-butyl)-3-nitropyridin-2-ol

Cat. No. B3016503
CAS RN: 33252-21-0
M. Wt: 196.206
InChI Key: PKFAQZLQKMXXNA-UHFFFAOYSA-N
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Description

The compound "4-(Tert-butyl)-3-nitropyridin-2-ol" is a chemical species that is related to various research areas, including organic synthesis, coordination chemistry, and materials science. The tert-butyl group is known for its steric bulk, which can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with other molecules. The nitro group is an electron-withdrawing substituent that can affect the electronic structure of the pyridinol ring, potentially leading to interesting reactivity patterns .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions where the tert-butyl group and nitro group are introduced into the pyridine ring. For example, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine involves a convergent approach where the bulky tert-butyl substituent is added to provide solubility and prevent typical π-π interactions seen in simpler ligands . In another study, tert-butyl nitrite is used as both an oxidant and a N1 synthon in a multicomponent reaction, demonstrating the versatility of tert-butyl derivatives in complex organic transformations .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and nitro substituents is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, is stabilized by C-H···O interactions, and the nitro group's orientation is influenced by the presence of the bulky tert-butyl group . Similarly, the structure of 4'-tert-butyl-2,2':6',2''-terpyridine in the solid state shows that the tert-butyl groups prevent face-to-face π-interactions and instead promote CH···N hydrogen bonds and weak CH···π contacts .

Chemical Reactions Analysis

The presence of tert-butyl and nitro groups can significantly influence the reactivity of a molecule. For example, nitration of tert-butyl-substituted pyrenes leads to molecules with hindered nitro groups, which show unique chemical behavior and spectroscopic properties . The electron-releasing effect of the tert-butyl group can also be observed in cyclic voltammetric data . Additionally, the use of 4-tert-butylpyridine as an additive in Ni(II)/Cr(II)-mediated coupling reactions improves the homogeneity and reproducibility of the reactions, demonstrating the impact of substituents on chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules like "4-(Tert-butyl)-3-nitropyridin-2-ol" are closely related to their molecular structure. The steric effects of the tert-butyl group can influence solubility, melting points, and crystal packing . The nitro group contributes to the electronic properties, such as the HOMO-LUMO gap, which can be analyzed using computational methods like DFT and HF . The presence of intramolecular hydrogen bonding in related compounds also plays a crucial role in stabilizing the molecular structure and affecting the properties .

Scientific Research Applications

Molecular Probes and Labels in Biomedical Research

Nitroxides, such as 4-(Tert-butyl)-3-nitropyridin-2-ol, are widely used as molecular probes and labels in various scientific fields, including biophysics, structural biology, and biomedical research. Their ability to resist chemical reduction by antioxidants and enzymatic systems is crucial for these applications (Zhurko et al., 2020).

Synthesis and Properties in Chemistry

In chemistry, the synthesis and properties of such compounds are of significant interest. Their redox properties, influenced by ring size and substituents, are studied for various applications, including the development of stable metal−radical compounds (Okazawa et al., 2007).

Application in Supramolecular Chemistry

Compounds like 4-(Tert-butyl)-3-nitropyridin-2-ol are utilized in supramolecular chemistry to create switches between high- and low-spin states. This is achieved through the interaction with metal ions, which alters the magnetic properties of the compound (Konno et al., 2013).

Catalytic Applications

These compounds find use in catalysis, particularly in cross-coupling reactions. They have been shown to facilitate key steps in these reactions, thus broadening their utility in synthetic chemistry (Jones et al., 2005).

Application in Nitrosation Reactions

In organic synthesis, particularly in nitrosation reactions, derivatives of 4-(Tert-butyl)-3-nitropyridin-2-ol have been shown to be effective. Such applications are significant in both synthetic and pharmaceutical chemistry (Yang et al., 2015).

Magnetic Materials and Molecular Magnetism

These compounds are also crucial in the development of organic magnetic materials. The study of their magnetic properties and interactions, such as antiferromagnetic coupling, contributes to a better understanding of molecular magnetism (Ferrer et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is often studied in the context of biological systems for drug molecules .

Safety and Hazards

The safety and hazards of a compound can be determined through toxicological studies. These studies assess the potential risks a compound poses to human health and the environment .

Future Directions

The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis, and understanding its behavior under different conditions .

properties

IUPAC Name

4-tert-butyl-3-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-5-10-8(12)7(6)11(13)14/h4-5H,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFAQZLQKMXXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-3-nitropyridin-2-ol

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